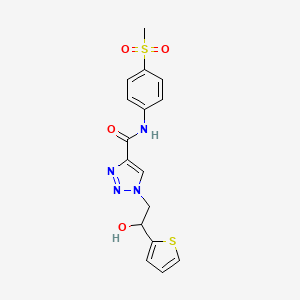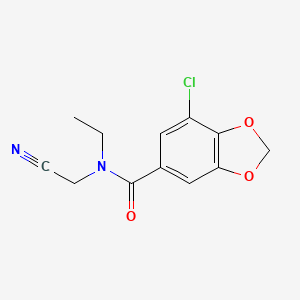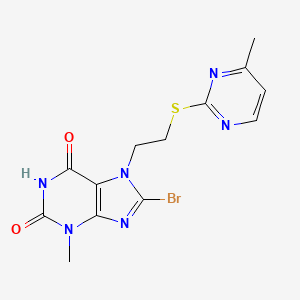![molecular formula C25H24BrN5O4S2 B2507891 2-((2-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one CAS No. 681271-85-2](/img/structure/B2507891.png)
2-((2-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((2-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one" is a complex molecule that appears to be related to various heterocyclic compounds with potential pharmacological properties. The structure suggests the presence of multiple rings, including a pyrazole, thiadiazolo, and diazepine moiety, which are common in compounds with central nervous system (CNS) activity.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, starting with simple precursors and building complexity through cyclo-condensation reactions, substitutions, and other transformations. For example, the synthesis of 2-thioxothiazole derivatives involves reacting a mixture of antipyrine derivatives with carbon disulfide and potassium hydroxide . Similarly, the synthesis of pyrazolodiazepines involves the reaction of amino-pyrazoles with diarylidenketones . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . The presence of substituents like bromophenyl and dimethoxyphenyl groups in the compound of interest suggests that it may have significant intermolecular interactions, such as hydrogen bonding and π-interactions, which could be analyzed using Hirshfeld surface analysis and DFT calculations .
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions. For instance, pyrazolodiazepines can be synthesized through intramolecular cyclocondensation and can further react with reagents like potassium cyanide to form carbonitriles, which can be hydrolyzed to carboxamides and carboxylic acids . The compound may also undergo similar reactions, which could be useful in derivatizing the molecule for different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple aromatic rings and heteroatoms typically results in compounds with significant lipophilicity, which can affect their pharmacokinetic properties. The antipyrine moiety present in related compounds is known for its analgesic and anti-inflammatory properties, and modifications to this core structure can lead to a variety of biological activities . The compound's solubility, stability, and reactivity would be key factors in its potential as a pharmacological agent.
Scientific Research Applications
Synthesis and Characterization
- Research on heterocyclic compounds, including those derived from 2-((2-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one, involves the preparation of various derivatives such as oxazepine, pyrazole, and isoxazole. These compounds have been synthesized through reactions involving 2-aminobenzaldehyde, salicylaldehyde, and other intermediates, showcasing the compound's versatility in creating diverse heterocyclic structures (Adnan, Hassan, & Thamer, 2014).
Potential Biological Activities
- The compound this compound and its derivatives are part of a broader class of heterocycles that have been studied for their biological activities. These activities include potential antitumor and antimicrobial properties, as indicated by various synthesized derivatives and their evaluations in vitro. Compounds within this class have shown promising results in screenings for cytotoxicity and antioxidant activities, suggesting a potential for therapeutic applications (Hamama, Gouda, Badr, & Zoorob, 2013).
properties
IUPAC Name |
2-[2-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrN5O4S2/c1-34-20-6-3-5-17(23(20)35-2)19-13-18(15-8-10-16(26)11-9-15)28-31(19)22(33)14-36-25-29-30-12-4-7-21(32)27-24(30)37-25/h3,5-6,8-11,19H,4,7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORKXNSAJIGNCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN4CCCC(=O)N=C4S3)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BrN5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

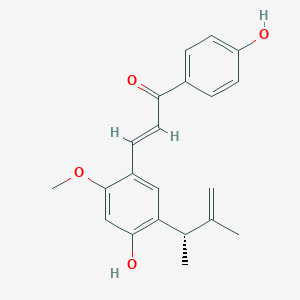
![4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2507812.png)
![N-[2-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]-5-methylthiophene-2-carboxamide](/img/structure/B2507813.png)
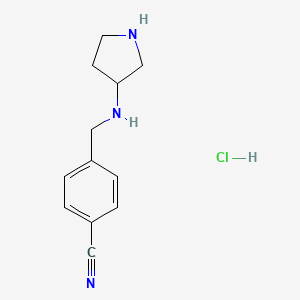

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B2507818.png)
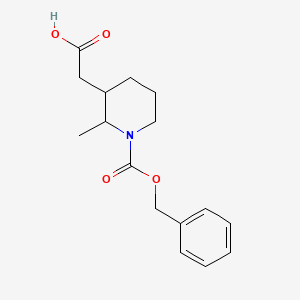
![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507822.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2507823.png)

